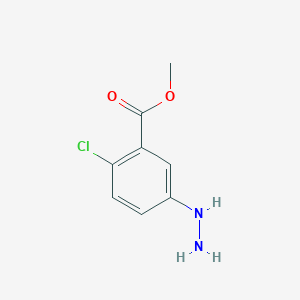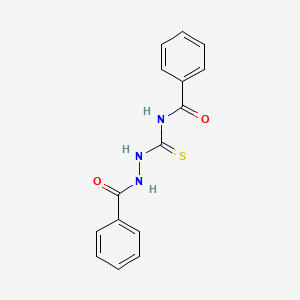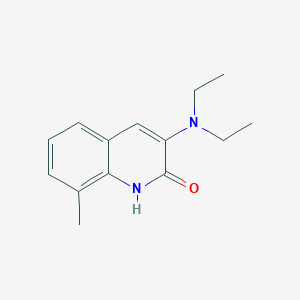
Pteroic Acid NHS Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pteroic Acid NHS Ester is a compound that involves the conjugation of Pteroic Acid with an NHS Ester . The NHS Ester is a powerful amine-specific functional group that is incorporated into commercially available bioconjugation reagents . It is used in bioconjugation with amine-containing biomolecules, leading to the creation of a stable amide bond between the two target molecules .
Synthesis Analysis
The synthesis of Pteroic Acid NHS Ester involves the reaction of an NHS ester with an amine in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated . This method was first introduced by Anderson et al. in 1963 .Molecular Structure Analysis
The molecular structure of Pteroic Acid NHS Ester is C14H12N6O3 with a molecular weight of 312.28 . It is a compound that includes a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4 (3H)-one .Chemical Reactions Analysis
NHS Ester bioconjugation reactions with amines are pH-dependent . Deprotonated primary amines are the most nucleophilic among the available functional groups present in a typical protein, and their reactivity decreases as the level of protonation increases .科学的研究の応用
Protein Crosslinking
Pteroic Acid NHS Ester is widely used in the field of protein biology for crosslinking proteins to various biomolecules. The NHS ester group reacts with primary amines present on proteins, forming stable amide bonds. This reaction is pivotal in creating bioconjugates for subsequent biological assays .
Immobilization on Solid Supports
This compound is instrumental in immobilizing proteins or peptides on solid supports like agarose beads. The NHS ester group reacts with primary amines on the ligands, allowing them to be attached to the beads, which can then be used for affinity purification procedures .
Labeling and Detection
Pteroic Acid NHS Ester can be used to label proteins with a detectable moiety. This is particularly useful in developing assays where the detection of the protein is required, such as in chemiluminescent assays for the detection of folic acid .
Research on Folate Metabolism
Pteroic Acid is a key starting material in folate metabolism studies. By attaching the NHS ester to folate-binding proteins, researchers can study the binding interactions and pathways involved in folate metabolism, which is vital for understanding various cellular processes .
作用機序
Target of Action
Pteroic Acid NHS Ester primarily targets primary amines, which are common functional groups present in virtually all proteins and peptides . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .
Mode of Action
The compound interacts with its targets through a process known as NHS Ester bioconjugation . This technique involves the creation of a stable amide bond between the Pteroic Acid NHS Ester and the amine-containing biomolecules . To react an NHS ester with an amine, the amine and NHS-ester are mixed in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .
Biochemical Pathways
The biochemical pathways affected by Pteroic Acid NHS Ester are primarily related to protein and peptide conjugation. The compound forms a chemically stable amide bond with the target molecule, altering its structure and potentially its function . This process is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .
Pharmacokinetics
The compound’s bioconjugation with amine-containing biomolecules suggests that it may have good bioavailability .
Result of Action
The result of Pteroic Acid NHS Ester’s action is the formation of a stable amide bond with the target molecule . This can lead to changes in the target molecule’s structure and function, potentially influencing various biological processes. For example, the compound has been used in the synthesis of folate conjugates of the tripyrrolic prodigiosene skeleton .
Action Environment
The action of Pteroic Acid NHS Ester is influenced by environmental factors such as pH. At lower pH values, the peptide’s N-terminal amine is in its more protonated form, thereby rendering the functional group unreactive as nucleophiles— slowing the reaction rate and leading to less efficient conjugation .
Safety and Hazards
将来の方向性
The future directions of Pteroic Acid NHS Ester research could involve the development of novel organic synthesis to solve the problems of traditional linker technology . This could lead to more efficient and effective bioconjugation methods, potentially opening up new avenues for research and application in the field of biochemistry .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pteroic Acid NHS Ester involves the reaction of Pteroic Acid with N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) solvent.", "Starting Materials": [ "Pteroic Acid", "N-Hydroxysuccinimide (NHS)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Anhydrous dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve Pteroic Acid (1.0 g, 4.5 mmol) and NHS (0.55 g, 4.8 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.", "Step 2: Add DCC (1.0 g, 4.8 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a silica gel column and eluting with a mixture of ethyl acetate and hexanes (1:1) to obtain the pure Pteroic Acid NHS Ester product (yield: 70-80%)." ] } | |
CAS番号 |
1608089-22-0 |
分子式 |
C₁₈H₁₅N₇O₅ |
分子量 |
409.36 |
同義語 |
4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]-benzoic acid, , 2,5-dioxo-1-pyrrolidinyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








